

Application Note: Identification of Tofisopam Impurities by Liquid Chromatography-Mass Spectrometry (LC-MS)

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Compound of Interest		
Compound Name:	Tofisopam impurity	
Cat. No.:	B15289692	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tofisopam is an anxiolytic drug belonging to the 2,3-benzodiazepine class. Unlike classical 1,4-benzodiazepines, it exhibits atypical pharmacological properties, with no significant sedative, muscle relaxant, or anticonvulsant effects. The identification and quantification of impurities in pharmaceutical ingredients like Tofisopam are critical for ensuring drug safety and efficacy. This application note provides a detailed protocol for the identification of Tofisopam impurities using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful analytical technique for separating, detecting, and identifying compounds in a mixture.

Experimental Protocols

This section details the methodologies for the analysis of Tofisopam and its impurities by LC-MS. Two alternative methods are presented based on available literature.

Method 1: Reversed-Phase HPLC with MS Detection

This method is adapted from a published study on the investigation of Tofisopam impurities.[1]

Chromatographic Conditions:



- Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 μm)
- Mobile Phase: A mixture of 0.01 M aqueous 1-heptanesulfonic acid sodium salt, acetonitrile, and methanol in a ratio of 46:31:23 (v/v/v).
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Injection Volume: 10 μL
- Detector: PDA detector (for initial method development) and Mass Spectrometer.

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Scan Mode: Full scan for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities.
- Monitored Ion (SIM mode): For Tofisopam, monitor the [M+H]⁺ ion at m/z 383.4.[2] For impurities, monitor their respective [M+H]⁺ ions.

Method 2: Gradient HPLC-MS Method

This method is based on an application for the analysis of Tofisopam.[3]

Chromatographic Conditions:

- Column: Newcrom R1, 3.2 x 100 mm, 5 μm
- Mobile Phase:
 - A: Water with 2% Formic Acid
 - B: Acetonitrile
- Gradient Program: 20-80% Acetonitrile in 10 minutes.



Flow Rate: 0.2 mL/min

Detector: Mass Spectrometer

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Detection Mode: Selected Ion Monitoring (SIM)
- Monitored Ion (SIM mode): [M+H]⁺ at m/z 383 for Tofisopam.[3]

Sample Preparation

- Standard Solution: Prepare a stock solution of Tofisopam reference standard in a suitable solvent such as methanol or acetonitrile. Further dilute to a working concentration (e.g., 10 μg/mL).
- Sample Solution: Accurately weigh and dissolve the Tofisopam drug substance or product in the same solvent as the standard solution to achieve a similar concentration.
- Forced Degradation Studies: To identify potential degradation products, Tofisopam can be subjected to stress conditions such as acid, base, oxidation, heat, and light. The stressed samples are then diluted and analyzed.

Data Presentation

The following table summarizes known impurities and related compounds of Tofisopam. The m/z values are calculated based on their molecular formulas.



Compound Name	Catalogue No.	Molecular Formula	Molecular Weight	[M+H]+ (m/z)
Tofisopam	PA 73 14000	C22H26N2O4	382.46	383.46
4-(3,4- Dimethoxyphenyl)-1-ethyl-6,7- dimethoxynaphth alen-2-ol	PA 73 0141000	C22H24O5	368.43	369.43
3-(2-(3,4- Dimethoxybenzo yl)-4,5- dimethoxyphenyl)pentan-2-one	PA 73 0141001	C22H26O6	386.44	387.44
(3,4- Dimethoxyphenyl)(2-(2- hydrazineylidene pentan-3-yl)-4,5- dimethoxyphenyl)methanone	PA 73 0141002	C22H28N2O5	400.48	401.48

Data sourced from Pharmaffiliates.[4]

Visualizations

Experimental Workflow for LC-MS Analysis of Tofisopam Impurities

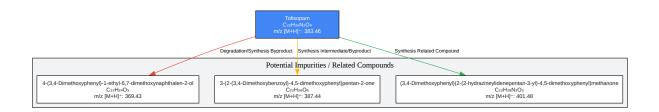




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Caption: Workflow for **Tofisopam impurity** analysis.

Logical Relationship of Tofisopam and its Potential Impurities



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Caption: Tofisopam and its related impurities.

Discussion

The presented LC-MS methods provide a robust framework for the identification and quantification of Tofisopam impurities. Method 1, utilizing a C18 column, is a widely used approach in reversed-phase chromatography suitable for a broad range of pharmaceutical compounds. The use of an ion-pairing agent like heptanesulfonic acid can improve the retention and peak shape of basic compounds. Method 2 offers a more modern approach with a gradient elution on a specialized column, which can provide better resolution and faster analysis times.

The choice of the mass spectrometer detector is crucial. A high-resolution mass spectrometer (HRMS) can provide accurate mass measurements, which aids in the elemental composition determination of unknown impurities. Tandem mass spectrometry (MS/MS) can be employed to obtain structural information by fragmenting the impurity ions and analyzing their product ions.



Forced degradation studies are essential to identify potential degradation products that may form during the shelf-life of the drug product. By subjecting Tofisopam to various stress conditions, a comprehensive impurity profile can be established, which is a key requirement for regulatory submissions.

Conclusion

This application note provides detailed protocols and data for the identification of Tofisopam impurities using LC-MS. The described methods, along with the provided visualizations, offer a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and development of Tofisopam. The successful implementation of these methods will contribute to ensuring the safety and quality of Tofisopam-containing pharmaceutical products.

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